Methyl 2-(pyridin-4-yloxy)acetate
Description
Methyl 2-(pyridin-4-yloxy)acetate is an ester derivative featuring a pyridine ring substituted at the para position with an oxygen-linked acetate group. The pyridin-4-yloxy moiety is a critical pharmacophore in agrochemicals and pharmaceuticals, influencing electronic characteristics and binding interactions .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 2-pyridin-4-yloxyacetate |
InChI |
InChI=1S/C8H9NO3/c1-11-8(10)6-12-7-2-4-9-5-3-7/h2-5H,6H2,1H3 |
InChI Key |
ZBFQDVQGABGHIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(pyridin-4-yloxy)acetate can be synthesized through several methods. One common method involves the reaction of methyl chloroacetate with 4-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like acetone or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyridin-4-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
Methyl 2-(pyridin-4-yloxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(pyridin-4-yloxy)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Positional Isomers: Pyridin-3-yloxy vs. Pyridin-4-yloxy Derivatives
- Ethyl 2-(Pyridin-3-yloxy)acetate (CAS 442126-28-5) Similarity: 0.78 (structural similarity score) . Applications: Positional isomers often exhibit divergent biological activities; for example, meta-substituted pyridines may show reduced herbicidal activity compared to para analogs in agrochemicals .
Ethyl 2-(Pyridin-4-yloxy)acetate (CAS 58530-46-4)
Heterocycle Variants: Pyridine vs. Pyrazole and Pyrimidine
- Methyl 2-(1,3-Dimethylpyrazol-4-yl)acetate (CAS 1909305-89-0) Molecular Weight: 168.19 g/mol . This compound is a versatile building block in material science and pharmaceuticals. Applications: Used in high-purity formulations for agrochemical intermediates and drug discovery .
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Functional Group Modifications
2-(Pyridin-4-yloxy)ethanamine Dihydrochloride (CAS 4783-86-2)
- Methyl 4-(Pyridin-4-yloxy)benzoate (CAS 33349-55-2) Structure: Benzene ring conjugated to the ester group .
Complex Derivatives in Pharmaceuticals
- Quinoline-based Pyridin-4-yloxy Compounds (e.g., Patent Examples) Structure: Pyridin-4-yloxy groups attached to quinoline cores . Applications: Likely kinase inhibitors or anticancer agents due to quinoline’s DNA-intercalating properties. The ester group in Methyl 2-(pyridin-4-yloxy)acetate could serve as a synthetic precursor for such derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
